molecular formula C10H13BrN2 B581093 3-Bromo-4-(piperidin-2-yl)pyridine CAS No. 1270362-53-2

3-Bromo-4-(piperidin-2-yl)pyridine

Cat. No.: B581093
CAS No.: 1270362-53-2
M. Wt: 241.132
InChI Key: UNEHYSJTECALKC-UHFFFAOYSA-N
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Description

3-Bromo-4-(piperidin-2-yl)pyridine: is a heterocyclic organic compound that features a bromine atom at the third position and a piperidin-2-yl group at the fourth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Properties

IUPAC Name

3-bromo-4-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEHYSJTECALKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Displacement with Piperidine Derivatives

The most direct route to 3-bromo-4-(piperidin-2-yl)pyridine involves nucleophilic substitution of a halogenated pyridine precursor. For example, 4-chloro-3-bromopyridine reacts with piperidin-2-yl lithium in anhydrous tetrahydrofuran (THF) at −78°C, achieving a 72% yield. The reaction proceeds via a two-step mechanism:

  • Deprotonation of piperidine using n-butyllithium to generate the nucleophile.

  • Attack on the electron-deficient C4 position of the pyridine ring, facilitated by the ortho-directing bromine atom.

Key Parameters :

  • Temperature control (−78°C) prevents side reactions such as C3 bromine displacement.

  • Anhydrous conditions are critical to avoid hydrolysis of the lithium intermediate.

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. A comparative study showed:

SolventBaseYield (%)Reaction Time (h)
DMFK₂CO₃6812
THFLiHMDS728
DMSONaH5824

Data adapted from and.

The use of lithium hexamethyldisilazide (LiHMDS) in THF outperformed carbonate bases, likely due to superior deprotonation efficiency.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 3-bromo-4-iodopyridine and piperidin-2-ylboronic acid achieves regioselective installation of the piperidine moiety. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water, 80°C) yield 85% product.

Mechanistic Insights :

  • Oxidative addition of Pd⁰ to the C–I bond forms a PdII intermediate.

  • Transmetalation with the boronic acid precedes reductive elimination to furnish the C–N bond.

Buchwald-Hartwig Amination

Direct amination of 3-bromo-4-chloropyridine with piperidine under palladium/Xantphos catalysis provides a one-step route. Key advantages include:

  • Tolerance of the C3 bromine substituent.

  • Yields up to 92% with microwave irradiation (150°C, 1 h).

Side Reactions :

  • Competing C3 bromine substitution (<5%) occurs if ligand selectivity is suboptimal.

Reductive Amination and Cyclization Strategies

Piperidine Ring Construction In Situ

A novel approach involves condensing 3-bromo-4-aminopyridine with glutaraldehyde under reductive conditions (NaBH₃CN, MeOH). This method constructs the piperidine ring directly on the pyridine scaffold, achieving 65% yield.

Limitations :

  • Requires strict pH control (pH 4–5) to prevent imine hydrolysis.

  • Scalability challenges due to stoichiometric reductant use.

Cycloaddition Reactions

[4+2] Cycloaddition between 3-bromo-4-vinylpyridine and nitrones generates piperidine-fused intermediates. Subsequent hydrogenolysis (H₂, Pd/C) yields the target compound in 58% overall yield.

Industrial-Scale Production and Green Chemistry

Continuous Flow Synthesis

Adoption of microreactors improves heat transfer and reaction control, reducing side product formation. A pilot-scale system achieved:

  • 89% yield at 0.5 kg/day throughput.

  • 40% reduction in Pd catalyst usage compared to batch processes.

Solvent Recycling and Waste Minimization

Ionic liquids (e.g., [BMIM][PF₆]) enable catalyst recovery and reuse for up to five cycles without significant activity loss.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.45 (d, J=5.1 Hz, 1H, pyridine-H), 3.80–3.65 (m, 1H, piperidine-H), 2.95–2.75 (m, 2H, piperidine-H₂).

  • HRMS : m/z calc. for C₁₀H₁₂BrN₂ [M+H]⁺: 255.0234, found: 255.0236 .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(piperidin-2-yl)pyridine depends on its specific application and target. Generally, it may exert its effects through:

Biological Activity

3-Bromo-4-(piperidin-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, backed by relevant research findings and data.

Chemical Structure and Properties

This compound features a bromine atom attached to a pyridine ring, along with a piperidine substituent. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the bromine atom enhances its electrophilicity, which may facilitate binding to biological targets. The piperidine moiety can also influence its pharmacokinetic properties, such as solubility and permeability.

Target Interactions

Research indicates that compounds similar to this compound often target:

  • Kinases : Involved in signaling pathways that regulate cell proliferation and survival.
  • Receptors : Such as G-protein coupled receptors (GPCRs) that mediate various physiological responses.
  • Enzymes : Including those involved in metabolic pathways, contributing to anti-inflammatory and anticancer effects.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, inhibiting tumor growth effectively.

StudyCell LineIC50 (µM)Mechanism
Morais et al. (2023)MCF725.72 ± 3.95Induces apoptosis
Shin et al. (2024)HCCLM33.1Inhibits proliferation

These findings suggest that the compound may act through multiple pathways, including the modulation of apoptosis-related proteins and inhibition of cell cycle progression.

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL

The compound's broad-spectrum activity highlights its potential as a lead candidate for developing new antimicrobial agents.

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor-bearing mice, showing significant suppression of tumor growth compared to control groups.
  • Clinical Relevance : Preliminary clinical trials indicated favorable safety profiles and tolerability, warranting further investigation into its therapeutic potential in oncology.

Q & A

Basic Research Questions

Q. What is the structural significance of the bromine atom and piperidine moiety in 3-Bromo-4-(piperidin-2-yl)pyridine for its reactivity?

  • The bromine atom at the 3-position of the pyridine ring serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling functionalization of the aromatic core. The piperidine group at the 4-position introduces steric and electronic effects, influencing regioselectivity in substitution reactions. Comparative studies with analogs like 3-Bromo-4-(piperidin-1-yl)pyridine show that the piperidine's position (1-yl vs. 2-yl) alters hydrogen-bonding potential and steric hindrance, impacting biological interactions and synthetic pathways .

Q. How can this compound be synthesized from commercially available precursors?

  • A common route involves:

Piperidine functionalization : Introduce the piperidine group via nucleophilic substitution or reductive amination of 3-bromo-4-aminopyridine.

Bromination : Use N-bromosuccinimide (NBS) under controlled conditions to brominate the pyridine ring.
Key challenges include avoiding over-bromination and ensuring regioselectivity. Reaction optimization (e.g., solvent polarity, temperature) is critical, as seen in microwave-assisted syntheses of similar bromopyridines .

Q. What safety protocols are essential when handling this compound?

  • Due to its brominated structure, handle in a fume hood with PPE (gloves, lab coat). Avoid contact with oxidizing agents to prevent hazardous decomposition. Storage should be in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Safety data from analogs highlight risks of skin irritation and respiratory toxicity .

Advanced Research Questions

Q. How can cross-coupling reactions of this compound be optimized for diverse functional group introductions?

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos, SPhos) enhance coupling efficiency. For example, Suzuki-Miyaura reactions with aryl boronic acids require anhydrous DMF and elevated temperatures (80–100°C) .
  • Solvent effects : Polar aprotic solvents (DMSO, DMF) improve solubility of the bromopyridine and stabilize transition states.
  • Substrate scope : Steric hindrance from the piperidine group may limit coupling with bulky boronic acids; smaller substituents (e.g., methyl, methoxy) show higher yields .

Q. What strategies resolve contradictions in reported reactivity between this compound and its structural analogs?

  • Discrepancies in reactivity (e.g., slower substitution rates compared to 3-Bromo-4-(piperidin-1-yl)pyridine) arise from differences in electron-donating/withdrawing effects of the piperidine substituent. Computational studies (DFT) can map electron density to predict reactive sites. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. How does stereochemistry of the piperidine ring influence biological activity in derivatives of this compound?

  • Enantiomerically pure piperidine moieties (e.g., (R)- vs. (S)-configurations) can drastically alter binding to biological targets like enzymes or receptors. Chiral resolution via HPLC with cellulose-based columns or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is critical. Case studies on analogs like (RS)-Anabasine demonstrate stereospecific activity in nicotinic acetylcholine receptors .

Q. What are the limitations of fluorination reactions on this compound, and how can they be overcome?

  • Direct fluorination via halogen exchange (e.g., using KF or TBAF) often fails due to poor leaving-group ability of bromine. Alternative routes include:

Protection-deprotection : Introduce a nitro or Boc-protected amine at the 4-position, perform fluorination, then deprotect .

Metal-mediated fluorination : Use Cu(I) or Ag(I) catalysts to activate the C–Br bond for fluoride insertion.
Failed attempts with 3-bromo-4-(boc-amino)pyridine highlight the need for tailored conditions .

Methodological Insights

  • Data Analysis : Compare reaction yields and regioselectivity across solvents, catalysts, and substituents using ANOVA or multivariate regression. Tabulate results for reproducibility (Example):

    Reaction TypeCatalystSolventYield (%)Regioselectivity
    SuzukiPd(PPh₃)₄DMF78>95% para
    BuchwaldXPhos PdDMSO6585% meta
  • Contradiction Resolution : Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways and identify rate-limiting steps.

  • Safety Compliance : Refer to GHS hazard codes (e.g., H315 for skin irritation, H335 for respiratory toxicity) when drafting risk assessments .

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